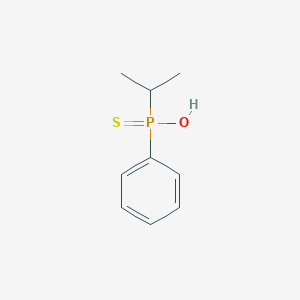
Phenyl(propan-2-yl)phosphinothioic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(propan-2-yl)phosphinothioic O-acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a propan-2-yl group, and a phosphinothioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(propan-2-yl)phosphinothioic O-acid can be achieved through several synthetic routes. One common method involves the reaction of phenylphosphonothioic dichloride with isopropyl alcohol under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(propan-2-yl)phosphinothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic acid moiety to phosphine.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenyl(propan-2-yl)phosphinothioic O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenyl(propan-2-yl)phosphinothioic O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with applications in organic synthesis and as a biomarker.
Phenylacetone: An organic compound used in the synthesis of amphetamines and other chemicals.
Uniqueness
Phenyl(propan-2-yl)phosphinothioic O-acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
53159-02-7 |
|---|---|
Fórmula molecular |
C9H13OPS |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
hydroxy-phenyl-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS/c1-8(2)11(10,12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,12) |
Clave InChI |
YLLSCBKOORUTIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(=S)(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
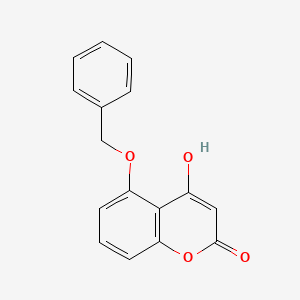
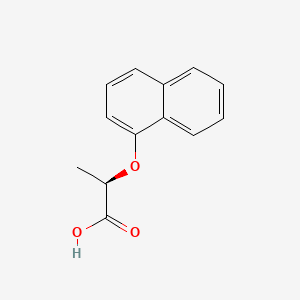
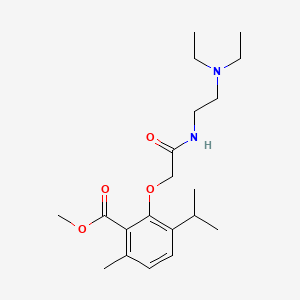
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
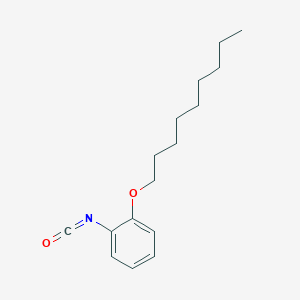
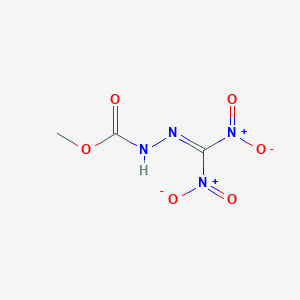
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
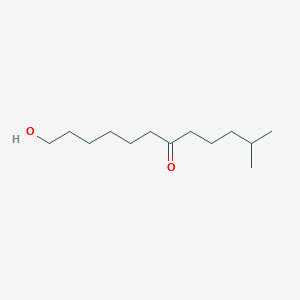
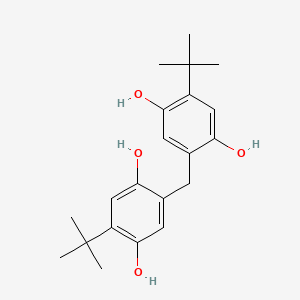
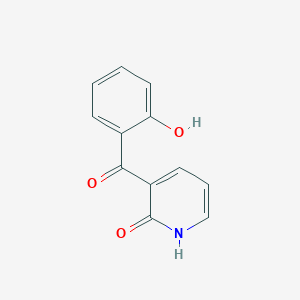
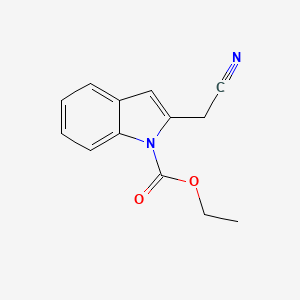

![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
